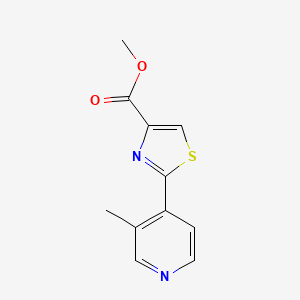

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

methyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H10N2O2S/c1-7-5-12-4-3-8(7)10-13-9(6-16-10)11(14)15-2/h3-6H,1-2H3 |

InChI Key |

LGFYWVXYEAKBEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2=NC(=CS2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the thiazole ring via a Hantzsch-type reaction or related cyclization methods, starting from appropriate pyridyl-substituted thioamide precursors and α-halo ketoesters. The methyl ester functionality is introduced by using methyl esters of α-halo keto acids or by esterification of the corresponding carboxylic acid derivatives.

Hantzsch Reaction-Based Synthesis

One well-documented approach involves the condensation of a pyridine-4-carbothioamide derivative with an α-chloro-β-ketoester under reflux conditions in ethanol to form the thiazole ring system. For example, the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate has been reported by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol for 5 hours. After cooling, the reaction mixture is neutralized with sodium bicarbonate solution, and the product is isolated by filtration and crystallization from water.

This method can be adapted for the methyl ester variant by substituting ethyl 2-chloro-3-oxobutanoate with methyl 2-chloro-3-oxobutanoate or by transesterification steps.

Detailed Reaction Conditions

| Step | Reactants | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1 | 3-Methylpyridine-4-carbothioamide + methyl 2-chloro-3-oxobutanoate | Absolute ethanol | Reflux, 5 hours | Methyl 4-methyl-2-(3-methylpyridin-4-yl)thiazole-4-carboxylate (thiazole ester) |

| 2 | Reaction mixture neutralization | Sodium bicarbonate (10%) | Room temperature | Precipitation of product |

| 3 | Filtration and crystallization | Water | Cooling, recrystallization | Pure methyl ester compound |

This synthesis route benefits from relatively mild conditions and straightforward workup, yielding the desired thiazole ester in good purity after recrystallization.

Conversion to Hydrazide and Further Derivatives

The methyl ester group can be converted to the corresponding hydrazide by hydrazinolysis using hydrazine hydrate in absolute ethanol under reflux for 6 hours. This intermediate hydrazide is useful for further functionalization, such as the synthesis of oxadiazole derivatives.

Alternative Synthetic Routes and Modifications

Use of Acylation and Cyclization Reactions

Alternative methods involve acylation of thiazole precursors followed by cyclization to introduce the carboxylate ester functionality. For example, the reaction of thiazole derivatives with acetic anhydride or propionic anhydride under reflux can yield oxadiazole derivatives, demonstrating the versatility of the hydrazide intermediate.

Palladium-Catalyzed Coupling Reactions

In more complex synthetic schemes, palladium-catalyzed Buchwald–Hartwig amination reactions have been used to couple piperazine derivatives with pyridines, followed by further coupling to introduce the thiazole moiety. While these methods are more relevant for functionalized analogues rather than the simple methyl ester, they illustrate the potential for diversification of the core structure.

Summary Table of Preparation Methods

Professional and Practical Considerations

Purity of starting materials and control of reaction temperature and time are critical for high yield and selectivity.

Neutralization and crystallization steps are essential for isolating pure methyl ester compounds.

Safety precautions must be observed when handling hydrazine hydrate and anhydrides due to their toxicity and reactivity.

Analytical methods such as NMR, MS, and HPLC are recommended for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate biochemical pathways by binding to active sites of enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity (≥0.89) to Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate, as identified in chemical databases (Table 1) :

| Compound Name | CAS No. | Substituent Modifications | Similarity Index |

|---|---|---|---|

| Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate | 39067-28-2 | Ethyl ester; pyridin-3-yl (vs. 3-methylpyridin-4-yl) | 0.90 |

| 2-(m-Tolyl)thiazole-4-carboxylic acid | 17229-00-4 | Carboxylic acid; m-tolyl (vs. methylpyridine) | 0.89 |

| 2-(p-Tolyl)thiazole-4-carboxylic acid | 17228-99-8 | Carboxylic acid; p-tolyl (vs. methylpyridine) | 0.89 |

| 2-Phenylthiazole-4-carboxylic acid | 7113-10-2 | Carboxylic acid; phenyl (vs. methylpyridine) | 0.89 |

Functional Group Analysis

- Ester vs. Carboxylic Acid : this compound contains a methyl ester group, enhancing lipophilicity compared to its carboxylic acid analogs (e.g., 17229-00-4, 17228-99-8). This modification likely improves membrane permeability in biological systems.

- Pyridine vs. This could influence binding affinities in enzyme inhibition studies.

- Ethyl vs. Methyl Ester : Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate (39067-28-2) has an ethyl ester, which may slightly alter solubility and metabolic stability compared to the methyl ester in the target compound .

Hypothetical Property Trends

While experimental data (e.g., solubility, melting points) are unavailable in the evidence, the following trends are inferred:

- Lipophilicity : Methyl ester derivatives (target compound) are less polar than carboxylic acid analogs but more polar than ethyl esters.

- Bioactivity : Pyridine-containing analogs may exhibit stronger interactions with metal ions or biological targets (e.g., kinases) compared to purely hydrocarbon-substituted thiazoles.

Biological Activity

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a thiazole ring fused with a methyl-substituted pyridine, which contributes to its unique chemical properties and biological activities. The presence of both thiazole and pyridine moieties enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties against various pathogens. Notably, studies have shown efficacy against:

- Mycobacterium tuberculosis

- Staphylococcus aureus

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that thiazole derivatives can inhibit tubulin polymerization, a critical process in cell division, thereby exerting antiproliferative effects on cancer cells. For instance, structural modifications of related thiazole compounds have led to enhanced cytotoxicity against prostate cancer and melanoma cells, with IC50 values in the low nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features. The methyl substitution on both the thiazole and pyridine rings is believed to influence its binding affinity to various biological targets. Comparative analysis with similar compounds has revealed insights into how structural variations affect activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(pyridin-2-yl)thiazole-4-carboxylate | C10H8N2O2S | Lacks methyl substitution on pyridine; simpler structure |

| Ethyl 4-methyl-2-(3-pyridyl)thiazole-5-carboxylate | C12H12N2O2S | Different position of carboxylate; broader applications |

| Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate | C21H16N4O2S | More complex structure; higher molecular weight |

This table illustrates how this compound stands out due to its unique methyl substitution pattern, which may enhance its biological activity compared to structurally similar compounds .

The mechanism of action for this compound involves interaction with biomolecules such as DNA and proteins. Spectroscopic methods like UV-visible spectroscopy have been employed to study these interactions, providing insights into binding constants and elucidating the compound's therapeutic potential .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

- Anticancer Efficacy : A study demonstrated that thiazole-based compounds exhibited significant growth inhibition in various cancer cell lines, including HT29 (colon cancer) and A431 (epidermoid carcinoma), with some compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In vitro testing revealed that certain thiazole derivatives demonstrated potent activity against resistant strains of bacteria, suggesting their potential as novel antibiotics .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate?

The synthesis typically involves coupling thiazole precursors with substituted pyridines. For example, analogous thiazole-pyridine hybrids are synthesized via condensation reactions using coupling agents like EDCI/HOBt under controlled pH and temperature (8–10°C) to optimize yield and purity . Purification often employs silica gel column chromatography, with solvent systems tailored to isolate the target compound from by-products .

Q. How is the compound characterized structurally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the 3D structure, especially for confirming substituent positions on the thiazole and pyridine rings . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for validating molecular weight and functional groups. For example, HRMS data (e.g., [M+H]+ calcd: 252.0694; found: 252.0711) confirm molecular identity .

Q. What are the key physicochemical properties influencing reactivity?

The ester group at position 4 enhances solubility in polar solvents, while the 3-methylpyridin-4-yl moiety introduces electron-withdrawing effects, affecting nucleophilic substitution reactions. Comparative studies with analogs (e.g., ethyl vs. methyl esters) show that ester choice impacts pharmacokinetics and metabolic stability .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence biological activity?

Positional isomers (e.g., bromine at pyridine C-6 vs. C-2) exhibit divergent reactivity and bioactivity due to steric and electronic effects. For instance, 2-bromopyridinyl analogs show higher electrophilic character, enabling cross-coupling reactions for derivatization, while 6-bromo derivatives are less reactive . Computational docking studies (e.g., using AutoDock Vina) can predict how substituents modulate interactions with enzyme active sites .

Q. What methodologies resolve contradictions in biological data across derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions or structural variations. For example, methyl esters may exhibit lower cytotoxicity compared to ethyl esters due to reduced lipophilicity. Systematic SAR studies using standardized protocols (e.g., MTT assays at 48-hour incubation) and meta-analyses of published IC₅₀ values (see table below) help clarify trends :

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole | M. tuberculosis | 0.06 | |

| Ethyl 2-bromo-thiazole analog | Cancer cell lines | 7.50 |

Q. How can computational modeling guide the design of analogs with improved efficacy?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox activity. Molecular dynamics simulations (e.g., GROMACS) assess binding stability in protein targets, such as kinase inhibitors. For instance, trifluoromethyl groups enhance binding affinity to hydrophobic pockets in enzymes .

Q. What strategies mitigate challenges in crystallizing thiazole-pyridine hybrids?

Co-crystallization with stabilizing agents (e.g., polyethylene glycol) or using high-resolution synchrotron radiation improves crystal quality. SHELXD and SHELXE are robust for phase determination in twinned or small-molecule crystals .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for thiazole ring formation .

- Bioactivity Testing : Pair in vitro assays (e.g., antimicrobial disk diffusion) with in silico ADMET profiling to prioritize candidates for in vivo studies .

- Data Reproducibility : Document solvent purity (±99.9%), temperature gradients (±0.5°C), and catalyst batches to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.